N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide
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Description
N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide, also known as ML277, is a small molecule inhibitor of the voltage-gated potassium channel Kv7.2/7.3. This compound has been extensively studied for its potential therapeutic application in various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia.
Scientific Research Applications
Allosteric Modulation of CB1 Receptors
N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide exhibits potential as an allosteric modulator for cannabinoid type 1 receptors (CB1). Studies like the one conducted by Khurana et al. (2014) have revealed key structural requirements for indole-2-carboxamides in allosteric modulation, highlighting the importance of electron withdrawing groups and amino substituents on the phenyl ring, which significantly impact binding affinity and cooperativity (Khurana et al., 2014).
Potential Antipsychotic Properties
Research by Norman et al. (1996) explored heterocyclic carboxamides, like N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide, for their potential as antipsychotic agents. They evaluated binding to dopamine D2 and serotonin receptors, demonstrating some derivatives' potent in vivo activities comparable to established antipsychotic agents (Norman et al., 1996).
Pharmacological Profile in 5-HT1A Receptor Antagonism
Forster et al. (1995) investigated compounds like N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide for their role as antagonists of the 5-HT1A receptor. The study showed high selectivity and potency, providing insight into potential therapeutic applications in modulating serotonin signaling (Forster et al., 1995).
Antitumor and Antimicrobial Potential
Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives, structurally related to N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide, and evaluated them for anticancer activity. These compounds showed promising inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021). Additionally, Marvadi et al. (2020) explored similar compounds for antitubercular activity, finding several analogs with promising efficacy against Mycobacterium tuberculosis (Marvadi et al., 2020).
Exploration in Chemical Synthesis and Modification
Shahinshavali et al. (2021) discussed an alternative synthesis route for related compounds, highlighting the versatility and potential for chemical modifications of this class of molecules (Shahinshavali et al., 2021).
properties
IUPAC Name |
N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-6-7-14(19-8-2-1-3-9-19)13(11-12)18-16(20)15-5-4-10-21-15/h4-7,10-11H,1-3,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBCHAYJMARPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide |
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